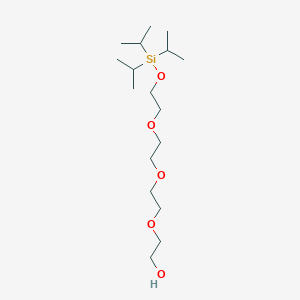

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a chemical compound that belongs to the family of siloxanes. It is a colorless liquid that is soluble in water, alcohol, and ether. This compound has been widely studied for its potential applications in various fields, including materials science, biotechnology, and medicine.

Scientific Research Applications

Catalytic Synthesis and Functionalization

- A study by Hreczycho, Kuciński, Pawluć, and Marciniec (2013) describes the use of diisopropyl-substituted silanediols in a scandium trifluoromethanesulfonate-catalyzed coupling reaction. This process leads to the formation of SiO–Si or SiO–Ge bonds with the evolution of isobutylene, highlighting the compound's role in synthesizing linear tri- and tetrasiloxanes or germasiloxanes under mild conditions (Hreczycho et al., 2013).

Synthesis and Characterization

- Research by Wakita, Tsubakihara, Nakatsuji, and Okahara (1990) details the synthesis of 5-Bromomethyl-5-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (monoaza-15-crown-5) through the reaction of specific precursors without the need for protecting reactive groups. This demonstrates the compound's utility in forming complex structures (Wakita et al., 1990).

Fluorescent Compound Design

- Jing Cao et al. (2011) designed a novel 15-aza-5-crown ether linked to a styryl chemosensory compound, which showcases the potential of such molecules in metal cation sensing based on excited-state intramolecular proton transfer reactions. This finding indicates the application of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol derivatives in designing fluorescent sensors (Cao et al., 2011).

Biotransformation Studies

- Daramwar et al. (2012) investigated the biotransformation of certain monoterpene alcohols using the fungal strain Rhizopus oryzae. Their study provides insights into the metabolic pathways and transformation products of compounds structurally similar to this compound (Daramwar et al., 2012).

Mesoporous Material Synthesis

- Wang, Lin, Chan, and Cheng (2005) demonstrated the use of aminopropyl-functionalized SBA-15 mesoporous materials, which were synthesized using a co-condensation approach involving tetraethyl orthosilicate and (3-aminopropyl)triethoxysilane. This research could suggest potential applications for derivatives of the compound in creating advanced materials (Wang et al., 2005).

properties

IUPAC Name |

2-[2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O5Si/c1-15(2)23(16(3)4,17(5)6)22-14-13-21-12-11-20-10-9-19-8-7-18/h15-18H,7-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOZFWWQIXZWJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2579528.png)

![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)

![2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2579542.png)

![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)